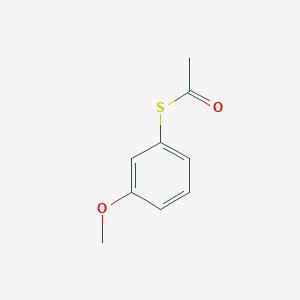

S-(3-Methoxyphenyl) ethanethioate

Description

S-(3-Methoxyphenyl) ethanethioate is a sulfur-containing organic compound characterized by a thioester group (-SC(O)CH₃) attached to a 3-methoxyphenyl substituent. The methoxy group at the meta position of the phenyl ring likely influences its electronic properties, solubility, and reactivity compared to ortho- or para-substituted analogs.

Properties

IUPAC Name |

S-(3-methoxyphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUMOLODBDMGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337186 | |

| Record name | S-(3-Methoxyphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69746-44-7 | |

| Record name | S-(3-Methoxyphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

S-(3-Methoxyphenyl) ethanethioate, also known as 2-(3-methoxyphenyl)ethanethioic O-acid, is a sulfur-containing organic compound characterized by a methoxy group attached to a phenyl ring, linked to an ethanethioic acid moiety. This compound has garnered interest due to its potential biological activities, including antioxidant and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

- Molecular Formula : C10H12O2S

- Appearance : White to slightly yellow crystalline solid

- Melting Point : 71-73 °C

- Boiling Point : Approximately 305.5 °C at 760 mmHg

- Solubility : Slightly soluble in water; soluble in organic solvents like chloroform and ethyl acetate .

Antioxidant Activity

Research indicates that compounds containing thioester functionalities, such as this compound, exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

- DPPH Radical Scavenging Assay : A study demonstrated that derivatives of thiazole and thiazolidine showed varying degrees of antioxidant activity. Compounds with similar structures to this compound have shown promising radical scavenging capabilities .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, highlighting its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways involved in cell survival and proliferation .

Study 1: Antioxidant and Anticancer Properties

A recent study investigated the biological activity of several thioester derivatives, including this compound. The findings suggested that this compound exhibited a higher antioxidant capacity compared to traditional antioxidants like ascorbic acid. Additionally, it demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of methoxy-substituted phenyl compounds revealed that the presence of the methoxy group enhances biological activity. The study concluded that modifications to the phenyl ring could significantly affect the compound's reactivity and biological efficacy .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- S-(3-Methoxyphenyl) ethanethioate can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its thioester structure allows for versatile reactions in drug development, particularly in the formation of thiol-based drugs and prodrugs.

-

Anticancer Activity :

- Recent studies have indicated that thioester compounds, including this compound, may exhibit anticancer properties. Research suggests that modifications in the methoxy group can influence the cytotoxicity and selectivity towards cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

Organic Synthesis

- Reagent in Organic Reactions :

- Synthesis of Thioesters :

Biochemical Applications

- Biological Activity :

- Targeting Mitochondria :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 3-Methoxyphenylacetic Acid | Contains a methoxy group on phenyl | Exhibits anti-inflammatory properties |

| Ethanethioic Acid | Simple thioester structure | Less complex than this compound |

| S-(4-Methylphenyl) ethanethioate | Similar thioester structure | Different substituent on phenyl ring affects reactivity |

| 2-Methylthioacetic Acid | Contains sulfur and methyl group | Primarily used as an intermediate in chemical synthesis |

Case Studies

- A study focusing on the synthesis of phosphonioalkylthiosulfate zwitterions highlighted the use of methoxy-substituted compounds to enhance solubility and cellular uptake, demonstrating practical applications in drug delivery systems .

- Research into enzyme-mediated transformations has shown that thioesters like this compound can be effectively utilized in biocatalysis for producing valuable chemical products .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Substituent Position : The meta-methoxy group in S-(3-Methoxyphenyl) ethanethioate likely reduces steric hindrance compared to ortho-substituted analogs, enhancing solubility and reactivity. Para-substituted analogs (e.g., 4-methoxyphenyl in ) exhibit higher melting points (129°C vs. 120–137°C for dichlorophenyl analogs), suggesting that electron-withdrawing groups (e.g., Cl) increase crystallinity .

- Biological Activity : The 3-hydroxyphenyl analog () shows strong binding to 5-lipoxygenase (5-LOX) via hydrophobic and hydrogen-bonding interactions. The methoxy group in the target compound may reduce hydrogen-bonding capacity compared to hydroxyl analogs but enhance metabolic stability .

- Stability: Thioesters with alkyne or EDOT-based substituents () exhibit greater stability in organic solvents (e.g., DCM) compared to pyrrolidinone-linked analogs, which degrade in MeOH .

Physicochemical and Functional Properties

- Melting Points: Pyrrolidinone-linked thioesters () have higher melting points (120–137°C) than aliphatic analogs (oily liquids in ), reflecting crystallinity differences.

- Degradation: Methanol instability in pyrrolidinone-linked compounds () contrasts with the stability of EDOT-based thioesters (), suggesting that aromatic cores with heteroatoms (e.g., O, N) may accelerate hydrolysis.

- Electronic Properties : The methoxy group’s electron-donating nature may enhance the electron density of the thioester group, influencing its reactivity in polymerization (cf. EDOT-CH₂S-Ac in ) or enzyme binding (cf. 5-LOX inhibitors in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.